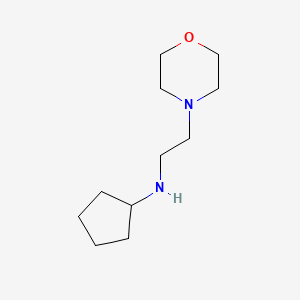

N-(2-morpholin-4-ylethyl)cyclopentanamine

Description

N-(2-Morpholin-4-ylethyl)cyclopentanamine is a secondary amine characterized by a cyclopentane ring linked to an amine group, which is further substituted with a 2-morpholin-4-ylethyl chain.

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-4-11(3-1)12-5-6-13-7-9-14-10-8-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSWXPYWRQMVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 2-(morpholin-4-yl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholin-4-ylethyl)cyclopentanone, while reduction may produce N-(2-morpholin-4-ylethyl)cyclopentanol .

Scientific Research Applications

N-(2-morpholin-4-ylethyl)cyclopentanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry .

Comparison with Similar Compounds

MN-25 (UR-12)

- Structure : 7-Methoxy-1-(2-morpholin-4-ylethyl)-N-[(1R,3S,4S)-2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl]indole-3-carboxamide .

- Comparison: Shared Features: Both compounds feature a 2-morpholin-4-ylethyl group. Key Differences: MN-25 incorporates an indole-carboxamide scaffold and a bicyclic substituent, which likely enhance its binding affinity to cannabinoid receptors. Applications: MN-25 is hypothesized to act as a synthetic cannabinoid receptor modulator due to its structural similarity to UR-144, a known cannabinoid agonist .

N-(2-(3,3-Difluoropyrrolidin-1-ylsulfonyl)ethyl)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentanamine

- Structure : Contains a cyclopentanamine backbone with a sulfonamide-linked difluoropyrrolidine group .

- Comparison: Shared Features: Cyclopentanamine core. Key Differences: The sulfonamide and triazolo-pyrazine substituents suggest divergent biological targets (e.g., kinase inhibition) compared to the morpholine-based compound.

N-[(4-Ethylphenyl)methyl]cyclopentanamine

- Structure : Cyclopentanamine substituted with a 4-ethylbenzyl group .

- Comparison: Shared Features: Cyclopentanamine backbone. Key Differences: The aromatic benzyl group confers higher lipophilicity, likely enhancing CNS penetration but reducing aqueous solubility relative to the morpholine-containing analog.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-morpholin-4-ylethyl)cyclopentanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 198.31 g/mol. The compound features a cyclopentane ring connected to a morpholine moiety, which is known for its role in various pharmacological applications due to its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, thereby modulating their functions. Research indicates that this compound may interact with sigma receptors, which are implicated in various neurological processes and pain modulation.

Key Mechanisms:

- Receptor Binding : The compound exhibits binding affinity towards sigma receptors, which are known to influence neurotransmitter systems.

- Enzyme Interaction : It may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

Biological Activities

This compound has been investigated for several biological activities:

- Antinociceptive Effects : Studies have shown that compounds with similar structures can reduce pain responses in animal models, suggesting potential applications in pain management.

- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity, although further studies are needed to elucidate its efficacy.

- Potential Therapeutic Applications : Its unique structure allows for exploration in drug development targeting various diseases, particularly those involving the central nervous system.

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Sigma Receptor Interaction

A study focused on the binding affinity of this compound to sigma receptors demonstrated a significant interaction, suggesting its potential as a therapeutic agent for neurological disorders. The binding affinity was evaluated using radiolabeled ligands, revealing a high selectivity for the sigma-1 receptor over other targets.

Case Study 2: Antinociceptive Activity

In vivo experiments using the formalin test indicated that this compound could effectively reduce nociceptive behavior in rodents. This suggests its potential utility in treating inflammatory pain conditions.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.